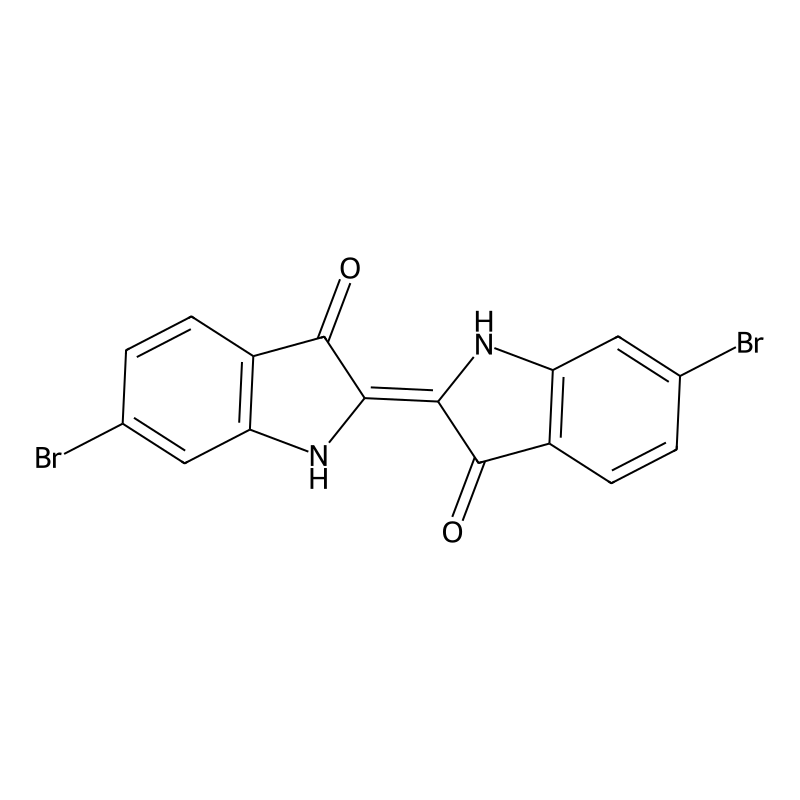

6,6-Dibromoindigo

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Historical Significance

6,6-Dibromoindigo was the most valuable and coveted dye in ancient civilizations . Its production involved extracting the pigment from sea snails, making it incredibly expensive and reserved for royalty and religious figures . Studying 6,6-Dibromoindigo provides insights into historical trade routes, cultural practices, and technological advancements of ancient societies.

Properties and Applications in Material Science

,6-Dibromoindigo exhibits unique physical characteristics, including:

- Intense color: It displays various shades of purple depending on particle size and exhibits a metallic sheen in its crystalline form .

- High melting point: This property makes it potentially suitable for applications requiring heat resistance .

- Insolubility in most solvents: This characteristic poses challenges for its use in certain applications but could be advantageous in others, such as creating durable pigments.

Researchers are exploring the potential of 6,6-Dibromoindigo in various material science fields, including:

- Development of new pigments: Its unique color and stability could be valuable for applications where traditional pigments are not suitable, such as in high-temperature environments .

- Nanomaterial research: The molecule's structure offers potential for creating new types of nanomaterials with specific optical or electronic properties .

Potential Applications in Life Sciences

Recent studies have shown potential applications of 6,6-Dibromoindigo in the life sciences:

- Enzymatic activity measurement: The compound can be used as a substrate to measure the activity of certain enzymes involved in biological processes .

- Antimicrobial activity: Studies indicate that 6,6-Dibromoindigo exhibits antimicrobial properties against some bacteria, including Escherichia coli and Proteus mirabilis . However, further research is needed to determine its effectiveness and potential applications.

- Antiviral properties: Some research suggests that 6,6-Dibromoindigo may inhibit the HIV-1 protease, an enzyme essential for the virus's replication . However, further investigation is needed to confirm these findings and explore their potential therapeutic implications.

6,6-Dibromoindigo is an organic compound with the chemical formula C₁₆H₈Br₂N₂O₂. It is a deep purple solid and is historically significant as the primary component of Tyrian purple dye, which was derived from mollusks of the Muricidae family. This compound consists of two monobrominated indolin-3-one rings linked by a carbon-carbon double bond, contributing to its unique coloration and properties. Unlike its parent compound, indigo, 6,6-dibromoindigo exhibits semiconductor properties when in thin film form, making it potentially useful for applications in wearable electronics .

In solution, 6,6-dibromoindigo demonstrates reactivity towards oxygen, although it is less soluble compared to indigo. This reduced solubility leads to a diminished importance of oxidation reactions that typically convert indigo into isatin. The compound can undergo various chemical transformations, including oxidative coupling and bromination reactions, which are crucial for its synthesis and modification .

Research indicates that 6,6-dibromoindigo exhibits biological activity, particularly as a dye with antimicrobial properties. Its historical use in textiles not only provided color but also contributed to the preservation of fabrics due to these inherent antimicrobial characteristics. Furthermore, studies have suggested potential applications in biochemistry and medicine due to its unique structural properties .

The synthesis of 6,6-dibromoindigo has evolved over time. The first synthesis was reported in 1903 and involved the oxidative coupling of a 6-bromoindole derivative. Several methods have been developed since then:

- Friedländer Synthesis: This method involves the reaction of 4-bromo-2-nitroaniline with acetyl chloride and aluminum chloride to yield dibromoindigo.

- Sandmeyer Reaction: Utilized for bromination steps in the synthesis process.

- Improved Laboratory Protocols: Recent approaches have focused on efficiency and safety, achieving yields up to 80% by optimizing conditions such as temperature and reagent ratios .

6,6-Dibromoindigo has several applications:

- Dyeing: Historically used as a dye for textiles due to its vibrant color.

- Electronics: Its semiconductor properties make it suitable for applications in organic electronics and optoelectronic devices.

- Biological Research: Used in studies investigating the biochemical pathways involved in dye production and potential therapeutic uses .

Interaction studies of 6,6-dibromoindigo focus on its behavior in various environments and its interactions with other compounds. These studies include examining its thermochromic effects when applied to fabrics dyed with indigo or related compounds. The results indicate that 6,6-dibromoindigo exhibits unique thermal responses compared to its analogs, which could influence its application in smart textiles .

Several compounds are structurally or functionally similar to 6,6-dibromoindigo:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Indigo | Parent compound | Widely used industrial dye |

| 6-Bromoindigo | Monobrominated variant | Less vibrant than dibromo variant |

| 6,6'-Dibromoindirubin | Related brominated compound | Exhibits different solubility and color properties |

| Tyrindoxyl | Precursor in biosynthesis | Involved in the natural production process |

Each of these compounds shares structural similarities but differs in terms of solubility, dyeing properties, and applications. The uniqueness of 6,6-dibromoindigo lies in its historical significance as Tyrian purple and its advanced semiconductor properties compared to other indigo derivatives .